
Niobium;rhodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niobium;rhodium is a compound formed by the combination of niobium and rhodium. Niobium is a transition metal with atomic number 41, known for its high melting point and resistance to corrosion . Rhodium, with atomic number 45, is another transition metal, notable for its catalytic properties and resistance to oxidation . The combination of these two metals results in a compound with unique properties that are valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of niobium;rhodium compounds typically involves high-temperature reactions between niobium and rhodium salts. One common method is the reduction of niobium pentachloride and rhodium trichloride using hydrogen gas at elevated temperatures. The reaction conditions often include temperatures above 1000°C to ensure complete reduction and formation of the desired compound .
Industrial Production Methods
Industrial production of this compound compounds may involve the use of advanced metallurgical techniques such as chemical vapor deposition or electrochemical methods. These processes allow for the precise control of the composition and purity of the compound, which is essential for its use in high-performance applications .
Analyse Chemischer Reaktionen
Types of Reactions
Niobium;rhodium compounds undergo various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced by hydrogen or other reducing agents.
Substitution: Reacts with halogens to form halides.
Common Reagents and Conditions
Oxidation: Typically occurs at high temperatures in the presence of oxygen.
Reduction: Hydrogen gas is commonly used as a reducing agent at elevated temperatures.
Substitution: Halogens such as chlorine or fluorine are used, often requiring heating to initiate the reaction.
Major Products Formed
Oxides: Niobium oxide and rhodium oxide.
Wissenschaftliche Forschungsanwendungen
Niobium;rhodium compounds have a wide range of applications in scientific research:
Catalysis: Used as catalysts in various chemical reactions, including hydrogenation and hydroformylation.
Superconductors: Niobium-based superconductors are enhanced by the addition of rhodium, improving their performance in magnetic resonance imaging (MRI) and other applications.
Biomedical Applications: Investigated for potential use in medical devices and implants due to their biocompatibility and resistance to corrosion.
Wirkmechanismus
The mechanism by which niobium;rhodium compounds exert their effects is primarily through their catalytic activity. The compound facilitates various chemical reactions by providing an active surface for reactants to interact. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the compound activates hydrogen molecules, allowing them to react with unsaturated organic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Niobium;tantalum: Similar in terms of high melting points and resistance to corrosion.
Rhodium;palladium: Both are used as catalysts, but rhodium is more resistant to oxidation.
Uniqueness
Niobium;rhodium compounds are unique due to their combination of high-temperature stability, excellent catalytic properties, and resistance to oxidation. This makes them particularly valuable in applications requiring both durability and catalytic efficiency .
Eigenschaften
CAS-Nummer |
97064-32-9 |
|---|---|
Molekularformel |
Nb3Rh7 |
Molekulargewicht |
999.0575 g/mol |
IUPAC-Name |
niobium;rhodium |
InChI |
InChI=1S/3Nb.7Rh |
InChI-Schlüssel |
LEOCXSCBFQDMMO-UHFFFAOYSA-N |
Kanonische SMILES |
[Nb].[Nb].[Nb].[Rh].[Rh].[Rh].[Rh].[Rh].[Rh].[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



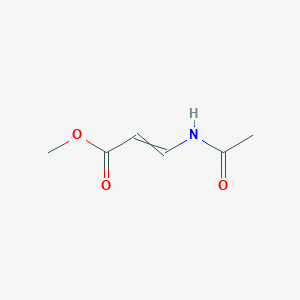
![Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester](/img/structure/B14327683.png)
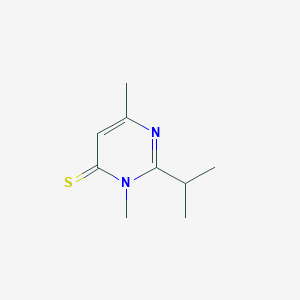
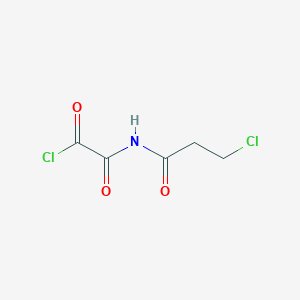

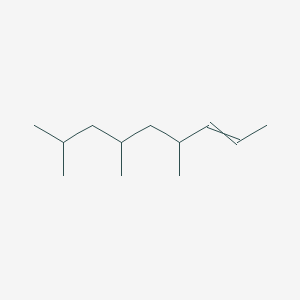
![tert-butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B14327727.png)
![[2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14327735.png)
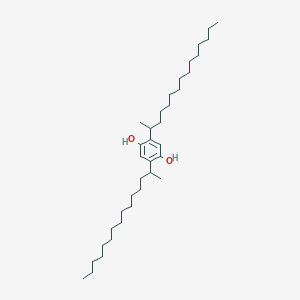
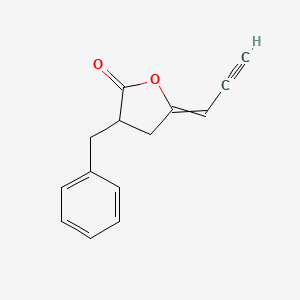
![1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B14327751.png)
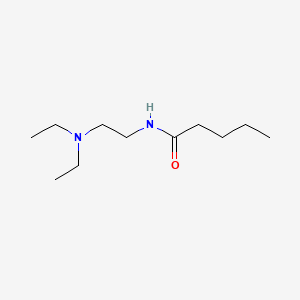
![3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14327776.png)
